MHY908

Description

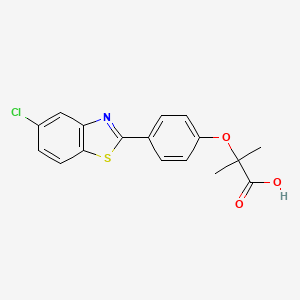

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(5-chloro-1,3-benzothiazol-2-yl)phenoxy]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO3S/c1-17(2,16(20)21)22-12-6-3-10(4-7-12)15-19-13-9-11(18)5-8-14(13)23-15/h3-9H,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJOJVKDSEPDKSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)C2=NC3=C(S2)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis Protocol for 2-[4-(5-chlorobenzo[d]thiazol-2-yl)phenoxy]-2-methylpropanoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a detailed, multi-step synthesis protocol for 2-[4-(5-chlorobenzo[d]thiazol-2-yl)phenoxy]-2-methylpropanoic acid, a molecule of interest in medicinal chemistry and drug development. The proposed synthesis is based on established chemical transformations for structurally related compounds and is designed to provide a robust pathway for its preparation.

Synthetic Strategy

The synthesis of the target molecule is proposed via a convergent approach, involving the preparation of two key intermediates: 5-chloro-2-(4-hydroxyphenyl)benzo[d]thiazole (I) and ethyl 2-bromo-2-methylpropanoate (II) . These intermediates are then coupled via a Williamson ether synthesis, followed by hydrolysis of the resulting ester to yield the final product.

Experimental Protocols

Step 1: Synthesis of 5-chloro-2-(4-hydroxyphenyl)benzo[d]thiazole (I)

This procedure involves the condensation of 2-amino-4-chlorothiophenol with 4-hydroxybenzoic acid.

Materials:

-

2-amino-4-chlorothiophenol

-

4-hydroxybenzoic acid

-

Polyphosphoric acid (PPA)

-

Toluene

-

Sodium hydroxide (NaOH) solution (50%)

-

Ethanol

Procedure:

-

A mixture of 2-amino-4-chlorothiophenol and 4-hydroxybenzoic acid in polyphosphoric acid is heated.

-

The reaction mixture is then cooled and poured into ice-cold water with vigorous stirring.

-

The resulting slurry is neutralized with a 50% sodium hydroxide solution to precipitate the crude product.

-

The crude solid is collected by filtration, washed with water, and recrystallized from ethanol to afford pure 5-chloro-2-(4-hydroxyphenyl)benzo[d]thiazole (I).

Step 2: Synthesis of Ethyl 2-[4-(5-chlorobenzo[d]thiazol-2-yl)phenoxy]-2-methylpropanoate (III)

This step couples the benzothiazole intermediate (I) with ethyl 2-bromo-2-methylpropanoate via a Williamson ether synthesis.

Materials:

-

5-chloro-2-(4-hydroxyphenyl)benzo[d]thiazole (I)

-

Ethyl 2-bromo-2-methylpropanoate

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Ethyl acetate

-

n-Hexane

Procedure:

-

To a solution of 5-chloro-2-(4-hydroxyphenyl)benzo[d]thiazole (I) in dry acetone, anhydrous potassium carbonate is added, and the mixture is stirred at room temperature.

-

Ethyl 2-bromo-2-methylpropanoate is added dropwise to the suspension, and the reaction mixture is refluxed until completion (monitored by TLC).

-

After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel using a mixture of ethyl acetate and n-hexane as the eluent to yield ethyl 2-[4-(5-chlorobenzo[d]thiazol-2-yl)phenoxy]-2-methylpropanoate (III).

Step 3: Synthesis of 2-[4-(5-chlorobenzo[d]thiazol-2-yl)phenoxy]-2-methylpropanoic acid (IV)

The final step is the hydrolysis of the ester intermediate (III) to the target carboxylic acid.

Materials:

-

Ethyl 2-[4-(5-chlorobenzo[d]thiazol-2-yl)phenoxy]-2-methylpropanoate (III)

-

Ethanol

-

Sodium hydroxide (NaOH) solution

-

Hydrochloric acid (HCl)

Procedure:

-

The ester (III) is dissolved in ethanol, and an aqueous solution of sodium hydroxide is added.

-

The mixture is heated to reflux for several hours until the hydrolysis is complete.

-

The ethanol is removed under reduced pressure, and the aqueous residue is diluted with water and acidified with hydrochloric acid to a pH of approximately 2-3.

-

The precipitated solid is collected by filtration, washed with water, and dried to give the final product, 2-[4-(5-chlorobenzo[d]thiazol-2-yl)phenoxy]-2-methylpropanoic acid (IV).

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis. Please note that yields are estimates based on similar reactions reported in the literature.

| Step | Reactant 1 | Reactant 2 | Solvent | Catalyst/Reagent | Temperature | Time | Product | Estimated Yield (%) |

| 1 | 2-amino-4-chlorothiophenol | 4-hydroxybenzoic acid | Polyphosphoric acid | - | 180°C | 8 h | 5-chloro-2-(4-hydroxyphenyl)benzo[d]thiazole (I) | 60-70 |

| 2 | 5-chloro-2-(4-hydroxyphenyl)benzo[d]thiazole (I) | Ethyl 2-bromo-2-methylpropanoate | Acetone | K₂CO₃ | Reflux | Overnight | Ethyl 2-[4-(5-chlorobenzo[d]thiazol-2-yl)phenoxy]-2-methylpropanoate (III) | 70-80 |

| 3 | Ethyl 2-[4-(5-chlorobenzo[d]thiazol-2-yl)phenoxy]-2-methylpropanoate (III) | Sodium hydroxide | Ethanol/Water | - | Reflux | 3 h | 2-[4-(5-chlorobenzo[d]thiazol-2-yl)phenoxy]-2-methylpropanoic acid (IV) | 90-95 |

Mandatory Visualization

The overall experimental workflow for the synthesis of 2-[4-(5-chlorobenzo[d]thiazol-2-yl)phenoxy]-2-methylpropanoic acid is depicted in the following diagram.

Caption: Synthetic pathway for the target molecule.

MHY908: A Technical Guide to its Discovery and Preclinical Development

A Novel Dual PPARα/γ Agonist with Therapeutic Potential in Metabolic and Neurodegenerative Disorders

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

MHY908 is a novel, synthetic dual agonist of Peroxisome Proliferator-Activated Receptors (PPAR) alpha (α) and gamma (γ). Developed and primarily investigated at the College of Pharmacy, Pusan National University, Republic of Korea, this compound has demonstrated significant therapeutic potential in preclinical models of type 2 diabetes, neurodegenerative diseases, and inflammation. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical development of this compound, detailing its mechanism of action, key experimental findings, and the methodologies employed in its evaluation. All available quantitative data from seminal studies are presented in structured tables, and key signaling pathways and experimental workflows are visualized using DOT language diagrams to facilitate a deeper understanding of this promising therapeutic candidate. As of this publication, the development of this compound appears to be in the preclinical stage, with no publicly available information on clinical trials or an Investigational New Drug (IND) application.

Introduction

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism, inflammation, and cellular differentiation. The three main isotypes, PPARα, PPARγ, and PPARβ/δ, have distinct tissue distributions and physiological roles, making them attractive targets for drug development.

This compound, chemically known as 2-[4-(5-chlorobenzo[d]thiazol-2-yl)phenoxy]-2-methylpropanoic acid, was synthesized as a dual agonist for PPARα and PPARγ.[1] This dual agonism is intended to combine the beneficial effects of both receptor subtypes: PPARα activation is primarily associated with lipid metabolism and reducing triglycerides, while PPARγ activation is crucial for improving insulin sensitivity. This multifaceted approach holds promise for treating complex metabolic disorders like type 2 diabetes. Furthermore, emerging research has highlighted the neuroprotective and anti-inflammatory roles of PPARs, expanding the potential therapeutic applications of compounds like this compound.

Discovery and Synthesis

The development of this compound originated from a research program at Pusan National University focused on synthesizing and evaluating benzothiazole derivatives as potential PPAR agonists.

Synthesis of this compound

The synthesis of this compound involves a multi-step process, as outlined in the 2013 PLOS ONE publication.[1] The key reagents and conditions for each step are detailed below.

Caption: Synthesis workflow for this compound.

Mechanism of Action: PPARα/γ Dual Agonism

This compound's primary mechanism of action is its ability to bind to and activate both PPARα and PPARγ. This dual activity has been confirmed through various in vitro assays.

PPAR Binding and Transcriptional Activity

Studies have shown that this compound enhances the binding of PPARα and PPARγ to their respective response elements and increases their transcriptional activity.[1] Docking simulations have further elucidated the binding interactions, revealing favorable binding energies for this compound with both receptor subtypes.[2]

Table 1: PPAR Binding and Transcriptional Activity of this compound

| Assay Type | Target | Key Findings | Reference |

| Chromatin Immunoprecipitation (ChIP) | PPARα and PPARγ | This compound enhanced the binding of both PPARα and PPARγ to their respective promoters in AC2F rat liver cells. | [1] |

| Luciferase Reporter Gene Assay | PPARα and PPARγ | This compound induced higher PPARα and PPARγ dependent reporter activities in AC2F cells compared to fenofibrate and rosiglitazone, respectively. | |

| Docking Simulation | PPARα | Binding Energy: -9.10 kcal/mol (compared to -8.80 kcal/mol for fenofibrate). | |

| Docking Simulation | PPARγ | Binding Energy: -8.88 kcal/mol (compared to -8.03 kcal/mol for rosiglitazone). |

Preclinical Development in Type 2 Diabetes

A significant portion of the preclinical research on this compound has focused on its potential as an anti-diabetic agent. These studies have primarily utilized the db/db mouse model, a well-established model of obesity-induced type 2 diabetes.

In Vivo Efficacy in db/db Mice

In an eight-week study, male db/db mice were administered this compound mixed in their food. The treatment led to significant improvements in several key metabolic parameters without affecting body weight.

Table 2: Effects of this compound on Metabolic Parameters in db/db Mice

| Parameter | Control (db/db) | This compound (1 mg/kg/day) | This compound (3 mg/kg/day) | Calorie Restriction | Reference |

| Serum Glucose (mg/dL) | ~550 | ~400 | ~250 | ~300 | |

| Serum Triglyceride (mg/dL) | ~200 | ~150 | ~100 | ~125 | |

| Serum Insulin (ng/mL) | ~4.5 | ~3.0 | ~2.0 | ~2.5 | |

| Serum Adiponectin (µg/mL) | ~10 | ~15 | ~20 | ~12 |

Molecular Mechanisms in a Diabetic Model

This compound was found to ameliorate hepatic steatosis by increasing the levels of CPT-1, a key enzyme in fatty acid oxidation. Furthermore, it significantly reduced endoplasmic reticulum (ER) stress and the activation of c-Jun N-terminal kinase (JNK) in the livers of db/db mice, which are critical pathways in the development of insulin resistance.

Caption: Proposed mechanism of this compound in ameliorating insulin resistance.

Experimental Protocols: Anti-Diabetic Studies

-

Animal Model: Eight-week-old male db/db mice and age-matched db/m lean control mice.

-

Drug Administration: this compound (1 mg/kg/day or 3 mg/kg/day) mixed in food for 4 weeks. A calorie-restricted group was also included.

-

Biochemical Analysis: Serum levels of glucose, triglycerides, insulin, and adiponectin were measured.

-

Histological Analysis: Liver tissues were stained with hematoxylin-eosin to assess hepatic steatosis.

-

Western Blot Analysis: Protein levels of ER stress markers (p-IRE, p-PERK) and JNK were quantified in liver lysates.

Preclinical Development in Neurodegenerative Diseases

The anti-inflammatory and neuroprotective properties of PPAR agonists have led to the investigation of this compound in models of Parkinson's disease.

In Vivo Efficacy in an MPTP-Induced Parkinson's Disease Model

Pretreatment with this compound was shown to protect against dopaminergic neuronal loss and motor deficits in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's disease.

Molecular Mechanisms in Neuroprotection

This compound mitigated MPTP-induced glial activation in the nigrostriatal pathway. In vitro, it protected SH-SY5Y neuroblastoma cells from 1-methyl-4-phenylpyridinium (MPP+)-induced cell death and reactive oxygen species (ROS) production. The anti-inflammatory effects were attributed to the suppression of NF-κB signaling in primary astrocytes.

Caption: this compound's proposed neuroprotective signaling pathway.

Experimental Protocols: Neuroprotection Studies

-

Animal Model: MPTP-induced mouse model of Parkinson's disease.

-

Cell Culture Models: SH-SY5Y human neuroblastoma cells and primary astrocytes.

-

Neurotoxicity Induction: MPP+ for in vitro studies.

-

Key Outcome Measures: Dopaminergic neuronal loss, motor function, glial activation, ROS production, and NF-κB signaling.

Development Status and Future Directions

The existing body of research on this compound provides a strong preclinical rationale for its further development. Its dual PPARα/γ agonism offers a potentially powerful approach to treating type 2 diabetes by addressing both dyslipidemia and insulin resistance. The compound's neuroprotective and anti-inflammatory effects open up possibilities for its application in neurodegenerative disorders like Parkinson's disease.

However, to the best of our knowledge, this compound has not yet entered clinical trials. Further preclinical studies are likely required to establish a comprehensive safety profile, including detailed pharmacokinetics and toxicology, before an Investigational New Drug (IND) application can be filed. The transition from promising preclinical data to clinical efficacy is a significant challenge, and the future development of this compound will depend on continued research and investment.

Conclusion

This compound is a novel and potent dual PPARα/γ agonist with compelling preclinical evidence supporting its therapeutic potential for type 2 diabetes and neurodegenerative diseases. Its discovery and initial development at Pusan National University have laid a solid foundation for future investigations. This technical guide has summarized the key findings and methodologies from the foundational research on this compound, providing a valuable resource for the scientific and drug development communities. The progression of this compound into clinical development will be a critical next step in determining its ultimate therapeutic value.

References

MHY908: A Novel PPARα/γ Dual Agonist for Attenuating Insulin Resistance

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the emerging role of MHY908, a synthetic peroxisome proliferator-activated receptor (PPAR) α/γ dual agonist, in the attenuation of insulin resistance. This compound has demonstrated significant potential in preclinical studies as a therapeutic agent for managing metabolic disorders, particularly those associated with aging and obesity. This document consolidates key findings, presents quantitative data in a structured format, details experimental protocols, and visualizes the underlying molecular mechanisms through signaling pathway diagrams.

Core Mechanism of Action

This compound exerts its therapeutic effects by dually activating PPARα and PPARγ, ligand-activated transcription factors that play crucial roles in regulating lipid metabolism, glucose homeostasis, and inflammatory responses.[1] The dual agonism allows this compound to address multiple facets of insulin resistance. Activation of PPARα primarily influences fatty acid oxidation in the liver, while PPARγ activation promotes adipogenesis and enhances insulin sensitivity in peripheral tissues.[1][2] A key mechanism through which this compound improves insulin signaling is by reducing endoplasmic reticulum (ER) stress and subsequent c-Jun N-terminal kinase (JNK) activation in the liver.[3][4]

Quantitative Data Summary

The following tables summarize the significant quantitative effects of this compound as observed in key preclinical studies.

In Vivo Efficacy in a Type 2 Diabetes Mouse Model (db/db mice)

| Parameter | Control (db/db) | This compound (1 mg/kg/day) | This compound (3 mg/kg/day) | Calorie Restriction | Non-diabetic (db/m) | Reference |

| Serum Glucose (mg/dL) | High | Significantly Reduced | Significantly Reduced | Reduced | Normal | |

| Serum Triglyceride (mg/dL) | High | Significantly Reduced | Significantly Reduced | Reduced | Normal | |

| Serum Insulin (ng/mL) | High | Significantly Reduced | Significantly Reduced | Reduced | Normal | |

| Serum Adiponectin (µg/mL) | Low | Increased | Significantly Increased | Increased | Normal | |

| Body Weight | No significant gain | No significant gain | No significant gain | N/A | Normal |

In Vivo Efficacy in Aged Rats (20-month-old)

| Parameter | Aged Control | This compound (1 mg/kg/day) | This compound (3 mg/kg/day) | Calorie Restriction | Young Control (6-month-old) | Reference |

| Serum Glucose (mg/dL) | Elevated | Significantly Reduced | Significantly Reduced | Reduced | Normal | |

| Serum Triglyceride (mg/dL) | Elevated | Significantly Reduced | Significantly Reduced | Reduced | Normal | |

| Serum Insulin (ng/mL) | Elevated | Significantly Reduced | Significantly Reduced | Reduced | Normal | |

| Liver Triglyceride (mg/g) | Elevated | Reduced | Reduced | Reduced | Normal |

Experimental Protocols

Animal Models and Treatment

-

Type 2 Diabetes Model: Eight-week-old male C57BL/KsJ-db/db mice were used as the diabetic model, with age-matched db/m mice serving as non-diabetic controls. The mice were administered this compound at doses of 1 mg/kg/day or 3 mg/kg/day mixed in their food for a duration of 4 weeks. A calorie-restricted group was also included for comparison.

-

Aging Model: Twenty-month-old male Sprague-Dawley rats were used to study age-related insulin resistance, with six-month-old rats as the young control group. This compound was supplemented in the diet at 1 mg/kg/day and 3 mg/kg/day for 4 weeks. A 40% calorie-restricted group was also maintained.

Biochemical Assays

-

Serum Analysis: Blood samples were collected for the measurement of glucose, triglycerides, and insulin levels using commercially available kits. Adiponectin levels were also quantified in the db/db mouse study.

-

Liver Triglyceride Measurement: Liver tissues were homogenized, and lipids were extracted to determine triglyceride content.

Molecular Biology Techniques

-

Western Blot Analysis: Liver tissue lysates were used to determine the protein expression levels of ER stress markers (p-IRE, p-PERK), JNK, and components of the insulin signaling pathway (IRS-1, Akt). In the aged rat model, kidney tissues were analyzed for markers of inflammation, including NF-κB and components of the Akt/IκB kinase signaling pathway.

-

Chromatin Immunoprecipitation (ChIP) Assay: This assay was performed in AC2F rat liver cells to confirm the binding of this compound to PPARα and PPARγ.

-

Reporter Gene Assay: The transcriptional activity of PPARα and PPARγ in response to this compound was measured using a reporter gene assay in AC2F cells.

Signaling Pathways and Mechanisms

The following diagrams illustrate the key signaling pathways modulated by this compound in attenuating insulin resistance.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Potent Anti-Diabetic Effects of this compound, a Newly Synthesized PPAR α/γ Dual Agonist in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potent Anti-Diabetic Effects of this compound, a Newly Synthesized PPAR α/γ Dual Agonist in db/db Mice | PLOS One [journals.plos.org]

MHY908: A Technical Guide to a Novel PPARα/γ Dual Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

MHY908 is a synthetic compound identified as a potent dual agonist for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ). Its engagement with these nuclear receptors has demonstrated significant therapeutic potential across a range of metabolic and neurodegenerative disorders. This technical guide provides a comprehensive overview of this compound, including its chemical properties, and detailed experimental protocols for evaluating its efficacy in preclinical models of type 2 diabetes, melanogenesis, and Parkinson's disease. Furthermore, this document elucidates the key signaling pathways modulated by this compound, offering a molecular basis for its observed pharmacological effects.

Chemical and Physical Properties

This compound is a small molecule with the following chemical and physical characteristics:

| Property | Value | Reference |

| CAS Number | 1393371-39-5 | [1][2] |

| Molecular Formula | C₁₇H₁₄ClNO₃S | [1] |

| Molecular Weight | 347.81 g/mol | [2] |

| IUPAC Name | 2-[4-(5-chloro-1,3-benzothiazol-2-yl)phenoxy]-2-methylpropanoic acid | |

| Synonyms | 2-[4-(5-chlorobenzo[d]thiazol-2-yl)phenoxy]-2-methylpropanoic acid | |

| Appearance | Solid | [3] |

| Purity | >98% |

Mechanism of Action: PPARα/γ Dual Agonism

This compound functions as a dual agonist for PPARα and PPARγ, two members of the nuclear receptor superfamily that play critical roles in the regulation of lipid and glucose metabolism, as well as inflammation.

Upon binding to this compound, PPARα and PPARγ undergo a conformational change, leading to their heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Activation of PPARα is primarily associated with the regulation of fatty acid oxidation and transport, leading to a reduction in circulating triglycerides.

Activation of PPARγ is crucial for adipocyte differentiation, glucose uptake, and insulin sensitization.

The dual agonism of this compound offers a multi-faceted approach to treating metabolic disorders like type 2 diabetes by simultaneously addressing dyslipidemia and insulin resistance.

Figure 1: this compound Activated PPAR Signaling Pathway

Preclinical Evaluation and Experimental Protocols

Anti-Diabetic Effects in a Type 2 Diabetes Model (db/db Mice)

This compound has been shown to exert potent anti-diabetic effects in leptin receptor-deficient db/db mice, a well-established model of type 2 diabetes.

Animal Model: Male C57BLKS/J-db/db mice (8 weeks old) and their lean littermates (db/+) as controls.

Housing: Mice are housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

Treatment Groups:

-

Control (db/+): Lean mice on a standard diet.

-

Diabetic Control (db/db): Diabetic mice on a standard diet.

-

This compound (1 mg/kg/day): Diabetic mice receiving this compound mixed in their food.

-

This compound (3 mg/kg/day): Diabetic mice receiving this compound mixed in their food.

-

Calorie Restriction (CR): Diabetic mice receiving 60% of the food intake of the diabetic control group.

Duration: 4 weeks.

Parameters Measured:

-

Body weight (weekly)

-

Food and water intake (weekly)

-

Fasting blood glucose (weekly)

-

Serum insulin, triglycerides, and total cholesterol (at the end of the study)

-

Liver histology (H&E staining for lipid accumulation)

-

Gene expression analysis of PPAR target genes in the liver (e.g., CPT-1)

Treatment with this compound is expected to:

-

Significantly reduce fasting blood glucose and serum insulin levels.

-

Lower serum triglyceride and total cholesterol levels.

-

Improve hepatic steatosis by reducing lipid accumulation in the liver.

-

Increase the expression of PPARα target genes involved in fatty acid oxidation, such as CPT-1.

Figure 2: db/db Mouse Experimental Workflow

Inhibition of Melanogenesis

This compound has been identified as an inhibitor of melanogenesis, suggesting its potential application in treating hyperpigmentation disorders. This effect is mediated through the direct inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis.

Principle: This assay measures the ability of this compound to inhibit the enzymatic activity of mushroom tyrosinase, which catalyzes the oxidation of L-DOPA to dopachrome, a colored product.

Reagents:

-

Mushroom tyrosinase solution (e.g., 125 U/mL in phosphate buffer, pH 6.8)

-

L-DOPA solution (e.g., 0.3 mg/mL in distilled water)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Phosphate buffer (pH 6.8)

-

Kojic acid (as a positive control)

Procedure:

-

In a 96-well microplate, add 70 µL of phosphate buffer, 60 µL of various concentrations of this compound (or controls), and 10 µL of the mushroom tyrosinase solution.

-

Pre-incubate the plate at 30°C for 10 minutes.

-

Initiate the reaction by adding 70 µL of the L-DOPA solution to each well.

-

Measure the absorbance at 475-510 nm immediately (T0) and after a defined incubation period (e.g., 60 minutes at 30°C) (T1).

-

The percentage of tyrosinase inhibition is calculated as: [1 - (Absorbance of sample / Absorbance of negative control)] x 100.

-

The IC₅₀ value, the concentration of this compound that inhibits 50% of tyrosinase activity, can be determined from a dose-response curve.

Figure 3: this compound Inhibition of Melanogenesis

Neuroprotective Effects in a Parkinson's Disease Model

This compound has demonstrated neuroprotective properties in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's disease. Its mechanism of action in this context involves the suppression of neuroinflammation.

Animal Model: Male C57BL/6 mice.

Induction of Parkinsonism: Administration of MPTP (e.g., four intraperitoneal injections of 12 mg/kg at 2-hour intervals).

Treatment Groups:

-

Control: Saline-treated mice.

-

MPTP: MPTP-treated mice.

-

This compound + MPTP: Mice pre-treated with this compound (e.g., daily oral gavage for a specified period) before and during MPTP administration.

Behavioral Assessment: Motor function can be assessed using tests such as the rotarod test and the pole test.

Neurochemical Analysis:

-

Measurement of dopamine and its metabolites (DOPAC and HVA) in the striatum using HPLC.

-

Immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta (SNpc) to assess dopaminergic neuron survival.

Assessment of Neuroinflammation:

-

Immunohistochemical staining for markers of microglial (e.g., Iba1) and astroglial (e.g., GFAP) activation in the SNpc and striatum.

-

Measurement of pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β) in brain tissue homogenates.

Pre-treatment with this compound is expected to:

-

Attenuate MPTP-induced motor deficits.

-

Protect against the loss of dopaminergic neurons in the SNpc.

-

Reduce the activation of microglia and astrocytes in the brain.

-

Decrease the production of pro-inflammatory cytokines.

Figure 4: this compound in Neuroinflammation

In Vitro Assessment of PPAR Activity

Luciferase Reporter Gene Assay

This assay is used to quantify the ability of this compound to activate PPARα and PPARγ transcriptional activity.

Cell Line: A suitable cell line, such as AC2F rat liver cells, is co-transfected with:

-

A plasmid containing a luciferase reporter gene under the control of a PPRE promoter.

-

An expression vector for either PPARα or PPARγ.

-

A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

Procedure:

-

Transfected cells are treated with various concentrations of this compound, a known PPARα agonist (e.g., fenofibrate), a known PPARγ agonist (e.g., rosiglitazone), or a vehicle control.

-

After an incubation period (e.g., 24 hours), cells are lysed.

-

The luciferase activity in the cell lysates is measured using a luminometer.

-

Firefly luciferase activity is normalized to Renilla luciferase activity to account for variations in transfection efficiency.

This compound is expected to induce a dose-dependent increase in luciferase activity in cells expressing either PPARα or PPARγ, confirming its agonistic activity.

Summary and Future Directions

This compound is a promising preclinical candidate with a well-defined mechanism of action as a PPARα/γ dual agonist. The experimental data to date demonstrate its potential therapeutic utility in the treatment of type 2 diabetes, hyperpigmentation disorders, and neurodegenerative diseases such as Parkinson's disease. The detailed protocols provided in this guide offer a framework for the further investigation and development of this compound and other dual PPAR agonists. Future research should focus on elucidating the downstream signaling pathways modulated by this compound in greater detail, as well as on conducting comprehensive pharmacokinetic and toxicological studies to support its advancement into clinical trials.

References

The Pharmacokinetics of MHY908: A Technical Overview and Call for Further Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MHY908, a novel synthetic dual agonist of peroxisome proliferator-activated receptor alpha (PPARα) and gamma (PPARγ), has demonstrated significant therapeutic potential in preclinical studies, particularly in the contexts of neurodegenerative diseases and metabolic disorders.[1][2] Despite its promising pharmacological profile, a comprehensive understanding of its pharmacokinetics—the journey of the drug through the body—remains a critical knowledge gap. This technical guide synthesizes the currently available information on this compound and provides a general framework for its anticipated pharmacokinetic properties based on its chemical class and mechanism of action. Due to the absence of published, quantitative pharmacokinetic data for this compound, this document highlights the imperative for dedicated absorption, distribution, metabolism, and excretion (ADME) studies to advance its clinical development.

Introduction to this compound

This compound is a 2-[4-(5-chlorobenzothiazol-2-yl)phenoxy]-2-methylpropanoic acid.[3] As a dual PPARα/γ agonist, it targets nuclear receptors that are key regulators of lipid and glucose metabolism, as well as inflammation.[4][5] Preclinical research has underscored its potential in mitigating neuroinflammation in models of Parkinson's disease and improving insulin resistance associated with aging. The synthesis of this compound has been described, providing a basis for further investigation into its chemical and biological properties.

Anticipated Pharmacokinetic Profile of this compound

In the absence of specific data for this compound, we can infer potential pharmacokinetic characteristics based on its structural features as a thiazole-containing compound and the general behavior of other PPAR agonists.

2.1. General Pharmacokinetics of Thiazole Derivatives

The thiazole ring is a common scaffold in many approved drugs and is known to influence a compound's metabolic stability and overall pharmacokinetic profile. The metabolic fate of thiazole-containing compounds can be diverse and is highly dependent on the substituents on the thiazole ring and the overall molecular structure.

2.2. General Pharmacokinetics of PPAR Agonists

PPAR agonists are a class of drugs that include the fibrates (PPARα agonists) and the thiazolidinediones (PPARγ agonists). The pharmacokinetic properties of these drugs vary, but they are generally orally bioavailable and undergo hepatic metabolism. The dual-acting nature of this compound suggests its pharmacokinetic profile might share characteristics with both classes of compounds.

Known Biological Effects and Mechanism of Action of this compound

This compound has been shown to exert its effects by binding to and activating both PPARα and PPARγ. This dual activation leads to a cascade of downstream events that modulate gene expression related to lipid metabolism, glucose homeostasis, and inflammation. In animal models, administration of this compound has been associated with:

-

Reduced serum glucose, triglyceride, and insulin levels.

-

Suppression of inflammatory responses.

-

Neuroprotective effects in a mouse model of Parkinson's disease.

These pharmacological effects underscore the potential of this compound as a therapeutic agent, but also highlight the necessity of understanding its concentration-time profile in relevant biological matrices to establish a clear dose-response relationship.

Experimental Protocols: A General Framework

While specific experimental protocols for this compound are not available, a standard preclinical pharmacokinetic study would typically involve the following steps:

4.1. Animal Studies

-

Species: Rat or mouse are common initial species for pharmacokinetic screening.

-

Administration: Intravenous (IV) and oral (PO) routes are typically used to assess absolute bioavailability.

-

Dosing: A range of doses would be administered to evaluate dose-proportionality.

-

Sample Collection: Serial blood samples are collected at predetermined time points post-dosing. Plasma is then harvested for analysis.

4.2. Bioanalytical Method

-

Technique: High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices due to its sensitivity and selectivity.

-

Sample Preparation: Protein precipitation or liquid-liquid extraction would be employed to remove interfering substances from the plasma samples.

-

Method Validation: The analytical method would be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

4.3. Pharmacokinetic Analysis

-

The plasma concentration-time data would be analyzed using non-compartmental or compartmental modeling to determine key pharmacokinetic parameters such as:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach maximum plasma concentration.

-

AUC: Area under the plasma concentration-time curve.

-

t1/2: Elimination half-life.

-

CL: Clearance.

-

Vd: Volume of distribution.

-

F%: Bioavailability (after oral administration).

-

Mandatory Visualizations

References

- 1. Neuroprotective effects of this compound, a PPAR α/γ dual agonist, in a MPTP-induced Parkinson's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. PPAR agonist - Wikipedia [en.wikipedia.org]

- 5. What are PPAR agonists and how do they work? [synapse.patsnap.com]

MHY908: A Novel PPARα/γ Dual Agonist and its Impact on Gene Expression

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MHY908 is a novel synthetic dual agonist for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ). As a nuclear receptor agonist, this compound demonstrates significant potential in modulating gene expression related to lipid metabolism, insulin sensitivity, and inflammatory processes. This technical guide provides a comprehensive overview of the core mechanisms of this compound, focusing on its effects on gene expression. It includes a summary of quantitative data, detailed experimental protocols for in vivo and in vitro studies, and visualizations of the key signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, metabolic diseases, and neurodegenerative disorders.

Introduction

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of a multitude of genes. The three main isoforms, PPARα, PPARγ, and PPARβ/δ, play crucial roles in various physiological processes. This compound, a potent dual agonist of PPARα and PPARγ, has emerged as a promising therapeutic candidate for age-related metabolic disorders and neurodegenerative diseases.[1][2] Its dual agonism allows for a multi-pronged approach, simultaneously addressing lipid dysregulation and insulin resistance. This guide delves into the molecular mechanisms of this compound, with a particular focus on its influence on gene expression.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by binding to and activating both PPARα and PPARγ. Upon activation, these receptors form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in fatty acid oxidation, adipogenesis, and glucose metabolism, while also suppressing the expression of pro-inflammatory genes.

A key aspect of this compound's anti-inflammatory action is its suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] This is achieved through the inhibition of the Akt/IκB kinase (IKK) signaling cascade. By preventing the phosphorylation and subsequent degradation of IκB, this compound sequesters NF-κB in the cytoplasm, thereby inhibiting its translocation to the nucleus and the transcription of inflammatory target genes.

Figure 1: this compound Signaling Pathway. This compound activates PPARα/γ, leading to changes in gene expression. It also inhibits the Akt/IKK pathway, suppressing NF-κB-mediated inflammation.

Quantitative Data on Gene Expression

| Gene | Function | Fold Change (Representative) | Reference |

| Upregulated Genes | |||

| ACOX1 | Peroxisomal acyl-coenzyme A oxidase 1 (Fatty acid β-oxidation) | +2.5 to +5.0 | [3] |

| CPT1A | Carnitine palmitoyltransferase 1A (Mitochondrial fatty acid uptake) | +2.0 to +4.0 | [4] |

| FABP1 | Fatty acid binding protein 1 (Fatty acid uptake and transport) | +3.0 to +6.0 | |

| ADIPOQ | Adiponectin (Insulin sensitization) | +1.5 to +3.0 | |

| Downregulated Genes | |||

| TNF-α | Tumor necrosis factor-alpha (Pro-inflammatory cytokine) | -1.5 to -3.0 | |

| IL-6 | Interleukin-6 (Pro-inflammatory cytokine) | -2.0 to -4.0 | |

| iNOS | Inducible nitric oxide synthase (Inflammatory mediator) | -1.8 to -3.5 |

Note: The fold changes presented are representative values from studies on various PPARα/γ dual agonists and are intended to illustrate the expected direction and magnitude of gene expression changes induced by this compound. The specific fold changes for this compound may vary depending on the experimental model and conditions.

Experimental Protocols

In Vivo Study: Aged Rat Model of Insulin Resistance

This protocol outlines a typical in vivo study to evaluate the effects of this compound on gene expression in an aged rat model.

4.1.1 Experimental Workflow

Figure 2: In Vivo Experimental Workflow. A typical workflow for assessing this compound's effects in an aged rat model.

4.1.2 Detailed Methodology

-

Animal Model: Male Sprague-Dawley rats, aged 20 months, are used as a model for age-related insulin resistance. Younger rats (e.g., 6 months old) can be used as a control group for age-related changes.

-

Housing and Diet: Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle. They have ad libitum access to a standard chow diet and water.

-

Experimental Groups:

-

Control Group: Aged rats receiving the standard diet.

-

This compound Low-Dose Group: Aged rats receiving the standard diet supplemented with this compound at 1 mg/kg/day.

-

This compound High-Dose Group: Aged rats receiving the standard diet supplemented with this compound at 3 mg/kg/day.

-

-

Drug Administration: this compound is mixed into the powdered standard chow diet to achieve the desired daily dosage based on average food consumption. The treatment duration is typically 4 weeks.

-

Monitoring: Body weight and food intake are monitored weekly.

-

Tissue Collection: At the end of the treatment period, rats are euthanized, and tissues such as the liver, epididymal adipose tissue, and kidneys are collected, snap-frozen in liquid nitrogen, and stored at -80°C for subsequent analysis.

-

Gene Expression Analysis:

-

RNA Isolation: Total RNA is extracted from the collected tissues using a suitable RNA isolation kit.

-

Quantitative Real-Time PCR (qRT-PCR): For targeted gene expression analysis, cDNA is synthesized from the isolated RNA, and qRT-PCR is performed using gene-specific primers for PPARα, PPARγ, and their target genes, as well as inflammatory markers.

-

Microarray or RNA-Sequencing: For a global analysis of gene expression changes, microarray or RNA-sequencing can be performed on the isolated RNA.

-

In Vitro Study: SH-SY5Y Cell Model of Neurotoxicity

This protocol describes an in vitro experiment to investigate the neuroprotective effects of this compound on gene expression in a cell-based model of Parkinson's disease.

4.2.1 Experimental Workflow

Figure 3: In Vitro Experimental Workflow. A standard workflow for evaluating the neuroprotective effects of this compound in SH-SY5Y cells.

4.2.2 Detailed Methodology

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Plating: Cells are seeded into appropriate multi-well plates (e.g., 96-well for viability assays, 6-well for gene expression analysis) at a suitable density and allowed to adhere overnight.

-

This compound Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) as a control. Cells are pre-incubated with this compound for a specified period (e.g., 24 hours).

-

Induction of Neurotoxicity: After pre-treatment, cells are exposed to 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin commonly used to model Parkinson's disease, at a final concentration of 1 mM for 24 hours.

-

Cell Viability Assay: Cell viability is assessed using a standard MTT or MTS assay to determine the protective effect of this compound against MPP+-induced cell death.

-

Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Gene Expression Analysis:

-

RNA Isolation: Total RNA is extracted from the cells.

-

qRT-PCR: The expression levels of genes related to apoptosis (e.g., Bax, Bcl-2), inflammation (e.g., TNF-α, IL-1β), and oxidative stress are quantified.

-

Western Blotting: Protein levels of key signaling molecules such as phosphorylated Akt, IκB, and NF-κB can be analyzed to confirm the engagement of the proposed signaling pathway.

-

Conclusion

This compound, as a potent PPARα/γ dual agonist, demonstrates significant therapeutic potential through its ability to modulate gene expression networks involved in metabolism and inflammation. Its mechanism of action, centered on the activation of PPARs and the suppression of the NF-κB signaling pathway, provides a solid foundation for its development as a treatment for complex diseases. The experimental protocols and data presented in this guide offer a framework for further investigation into the nuanced effects of this compound on gene expression and its broader physiological impacts. Future research employing transcriptomic and proteomic approaches will be invaluable in further elucidating the complete spectrum of this compound's molecular targets and its full therapeutic promise.

References

- 1. researchgate.net [researchgate.net]

- 2. Neuroprotective effects of this compound, a PPAR α/γ dual agonist, in a MPTP-induced Parkinson's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative gene expression profiles induced by PPARγ and PPARα/γ agonists in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative gene expression profiles induced by PPARγ and PPARα/γ agonists in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application of MHY908 in SH-SY5Y Cell Line Experiments: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

MHY908 is a novel dual agonist for peroxisome proliferator-activated receptor alpha (PPARα) and gamma (PPARγ).[1] These nuclear receptors are crucial in regulating inflammation, lipid metabolism, and glucose homeostasis.[2] Emerging research indicates that PPAR agonists hold therapeutic potential for neurodegenerative diseases by modulating neuroinflammation and promoting neuroprotection.[2][3] Specifically, in the context of Parkinson's disease models, this compound has demonstrated neuroprotective effects. In SH-SY5Y human neuroblastoma cells, a widely used in vitro model for dopaminergic neurons, this compound has been shown to effectively counteract cell death and the production of reactive oxygen species (ROS) induced by the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), a potent inhibitor of mitochondrial complex I.[1]

These application notes provide a comprehensive guide for utilizing this compound in SH-SY5Y cell line experiments, including detailed protocols for cell culture, induction of neurotoxicity, and assessment of this compound's protective effects. The provided methodologies are based on established techniques for this cell line and the known mechanisms of PPAR agonists.

Data Presentation

The following tables summarize the expected quantitative outcomes of this compound treatment in MPP+-induced SH-SY5Y cells. The specific values are representative and may require optimization for your specific experimental conditions.

Table 1: Effect of this compound on MPP+-induced Cell Viability in SH-SY5Y Cells

| Treatment Group | This compound Concentration (µM) | MPP+ Concentration (µM) | Cell Viability (%) |

| Control | 0 | 0 | 100 ± 5.0 |

| MPP+ only | 0 | 1000 | 52 ± 4.5 |

| This compound + MPP+ | 1 | 1000 | 65 ± 5.2 |

| This compound + MPP+ | 5 | 1000 | 78 ± 4.8 |

| This compound + MPP+ | 10 | 1000 | 89 ± 5.5 |

| This compound only | 10 | 0 | 98 ± 4.9 |

Table 2: Effect of this compound on MPP+-induced Reactive Oxygen Species (ROS) Production in SH-SY5Y Cells

| Treatment Group | This compound Concentration (µM) | MPP+ Concentration (µM) | Relative ROS Levels (%) |

| Control | 0 | 0 | 100 ± 8.0 |

| MPP+ only | 0 | 1000 | 250 ± 15.2 |

| This compound + MPP+ | 1 | 1000 | 180 ± 12.5 |

| This compound + MPP+ | 5 | 1000 | 140 ± 10.8 |

| This compound + MPP+ | 10 | 1000 | 110 ± 9.5 |

| This compound only | 10 | 0 | 105 ± 7.5 |

Experimental Protocols

SH-SY5Y Cell Culture and Maintenance

This protocol outlines the standard procedure for culturing and maintaining the SH-SY5Y human neuroblastoma cell line.

Materials:

-

SH-SY5Y cells (ATCC® CRL-2266™)

-

DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks (T-75)

-

Cell culture plates (6-well, 96-well)

-

Incubator (37°C, 5% CO2)

Procedure:

-

Thawing Cells: Thaw the vial of SH-SY5Y cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of fresh medium.

-

Seeding: Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cells once with PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

-

Neutralization and Plating: Add 7-8 mL of complete culture medium to neutralize the trypsin. Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the pellet in fresh medium and plate at the desired density for experiments or continued culture. A split ratio of 1:3 to 1:6 is recommended.

SH-SY5Y Cell Culture Workflow

Induction of MPP+ Neurotoxicity

This protocol describes how to induce a Parkinson's disease-like state in SH-SY5Y cells using MPP+.

Materials:

-

SH-SY5Y cells cultured in appropriate plates

-

MPP+ iodide (1-methyl-4-phenylpyridinium iodide) stock solution (e.g., 100 mM in sterile water)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Serum-free culture medium

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells in 96-well plates for viability assays or 6-well plates for protein/RNA analysis at a density of 1 x 10^4 cells/cm². Allow cells to adhere for 24 hours.

-

This compound Pre-treatment: Prepare working solutions of this compound in serum-free medium. Aspirate the culture medium and replace it with the medium containing the desired concentrations of this compound (e.g., 1, 5, 10 µM). A vehicle control (DMSO) should be included. Incubate for 2 hours.

-

MPP+ Treatment: Prepare a working solution of MPP+ in serum-free medium. Add MPP+ to the wells to a final concentration of 1000 µM.

-

Incubation: Incubate the cells for 24 hours at 37°C and 5% CO2.

MPP+ Neurotoxicity Induction

Cell Viability Assay (MTT Assay)

This protocol measures cell viability based on the metabolic activity of the cells.

Materials:

-

Treated SH-SY5Y cells in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Add MTT: Following the 24-hour MPP+ treatment, add 10 µL of MTT solution to each well.

-

Incubate: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilize Formazan: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure Absorbance: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the control (untreated) cells.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe DCFH-DA to measure intracellular ROS levels.

Materials:

-

Treated SH-SY5Y cells in a 96-well black plate

-

DCFH-DA (2',7'-dichlorofluorescin diacetate) solution (10 µM in serum-free medium)

-

Fluorescence microplate reader

Procedure:

-

Incubate with DCFH-DA: After the treatment period, remove the medium and wash the cells once with warm PBS. Add 100 µL of 10 µM DCFH-DA solution to each well.

-

Incubate: Incubate the plate for 30 minutes at 37°C in the dark.

-

Measure Fluorescence: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

-

Data Analysis: Express ROS levels as a percentage of the control (untreated) cells.

Signaling Pathway

This compound, as a PPARα/γ dual agonist, is expected to exert its neuroprotective effects through the activation of these receptors. Upon activation, PPARs form a heterodimer with the retinoid X receptor (RXR) and bind to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to the regulation of gene expression involved in anti-inflammatory and antioxidant responses. A key mechanism of PPAR agonists is the inhibition of the pro-inflammatory transcription factor NF-κB. In the context of MPP+-induced neurotoxicity, this compound's activation of PPARα/γ likely leads to the suppression of neuroinflammatory pathways and the enhancement of cellular defense mechanisms against oxidative stress, ultimately promoting neuronal survival.

Proposed Signaling Pathway of this compound

References

- 1. Neuroprotective effects of this compound, a PPAR α/γ dual agonist, in a MPTP-induced Parkinson's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PPARs and Their Neuroprotective Effects in Parkinson’s Disease: A Novel Therapeutic Approach in α-Synucleinopathy? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unraveling the Function of PPARα in Neurodegenerative Disorders: A Potential Pathway to Novel Therapies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for MHY908 in Melanogenesis Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

MHY908, with the chemical name 2-[4-(5-chlorobenzo[d]thiazol-2-yl)phenoxy]-2-methylpropanoic acid, has emerged as a potent inhibitor of melanogenesis.[1] This document provides detailed application notes and protocols for utilizing this compound in various in vitro assays to assess its efficacy in inhibiting melanin production. The provided information is intended to guide researchers in the fields of dermatology, cosmetology, and pharmacology in their investigation of novel depigmenting agents.

Data Presentation

The following table summarizes the quantitative data available for this compound in melanogenesis inhibition assays.

| Assay Type | Target | Key Parameter | Value | Cell Line/System | Reference |

| Tyrosinase Activity Assay | Mushroom Tyrosinase | IC50 | 8.19 μM | Cell-free | [1] |

| Melanin Content Assay | Cellular Melanin Synthesis | - | Dose-dependent decrease | α-MSH-induced melanoma cells | [1] |

| Cytotoxicity Assay | Cell Viability | - | No cytotoxicity observed | Melanoma cells | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. While specific concentrations and incubation times for this compound are based on the available literature, optimization may be required for different experimental setups.

Mushroom Tyrosinase Activity Assay

This assay is a primary screening method to evaluate the direct inhibitory effect of a compound on tyrosinase, the key enzyme in melanogenesis.

Workflow for Mushroom Tyrosinase Activity Assay

Caption: Workflow of the mushroom tyrosinase activity assay.

Materials:

-

This compound

-

Mushroom Tyrosinase (Sigma-Aldrich)

-

L-DOPA (L-3,4-dihydroxyphenylalanine) (Sigma-Aldrich)

-

Dimethyl sulfoxide (DMSO)

-

Potassium phosphate buffer (pH 6.8)

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare a stock solution of this compound in DMSO. Further dilute with phosphate buffer to achieve a range of desired concentrations.

-

In a 96-well plate, add the following to each well:

-

20 µL of this compound solution (or vehicle control - DMSO in buffer).

-

140 µL of potassium phosphate buffer (0.1 M, pH 6.8).

-

20 µL of mushroom tyrosinase solution (e.g., 1000 U/mL in phosphate buffer).

-

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the enzymatic reaction by adding 20 µL of L-DOPA solution (e.g., 10 mM in phosphate buffer) to each well.

-

Immediately measure the absorbance at 475 nm at time 0 and then every 1-2 minutes for 20-30 minutes at 37°C using a microplate reader.

-

The rate of dopachrome formation is indicative of tyrosinase activity.

-

Calculate the percentage of tyrosinase inhibition for each this compound concentration compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of this compound concentration.

Cellular Melanin Content Assay

This assay quantifies the amount of melanin produced by cultured melanocytes to assess the inhibitory effect of this compound in a cellular context.

Workflow for Melanin Content Assay

Caption: Workflow for determining cellular melanin content.

Materials:

-

B16F10 melanoma cells (or other suitable melanocyte cell line)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Alpha-melanocyte-stimulating hormone (α-MSH)

-

This compound

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

1 M Sodium Hydroxide (NaOH)

-

DMSO

-

BCA Protein Assay Kit

Protocol:

-

Seed B16F10 melanoma cells in a 6-well plate at an appropriate density and allow them to adhere overnight.

-

The next day, treat the cells with fresh medium containing a final concentration of 100 nM α-MSH to induce melanogenesis, along with varying concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate the cells for 48 to 72 hours.

-

After incubation, wash the cells with PBS and harvest them using Trypsin-EDTA.

-

Centrifuge the cell suspension to obtain a cell pellet.

-

To a portion of the cell lysate, determine the total protein concentration using a BCA protein assay kit.

-

To the remaining cell pellet, add 1 M NaOH containing 10% DMSO and incubate at 80°C for 1 hour to solubilize the melanin.

-

Measure the absorbance of the solubilized melanin at 405 nm using a microplate reader.

-

Normalize the melanin content to the total protein concentration for each sample.

Cell Viability (MTT) Assay

This assay is crucial to ensure that the observed reduction in melanin is due to the specific inhibitory activity of this compound and not a result of cytotoxicity.

Workflow for MTT Cell Viability Assay

Caption: Workflow of the MTT assay for cell viability.

Materials:

-

Melanoma cells (e.g., B16F10)

-

DMEM with 10% FBS and Penicillin-Streptomycin

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plate

-

Microplate reader

Protocol:

-

Seed melanoma cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to attach overnight.

-

Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity if desired.

-

Incubate the plate for 24 to 72 hours.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Mechanism of Action & Signaling Pathways

Based on available literature, this compound directly inhibits tyrosinase, the rate-limiting enzyme in melanin synthesis. However, the specific effects of this compound on the upstream signaling pathways that regulate melanogenesis have not yet been elucidated. The general melanogenesis signaling pathway is depicted below. The precise molecular target of this compound within this cascade, beyond direct tyrosinase inhibition, remains an area for further investigation.

General Melanogenesis Signaling Pathway

References

MHY908: A Potent PPARα/γ Dual Agonist for Studying Target Gene Activation

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

MHY908 is a synthetic, dual-acting agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2][3] As ligand-activated transcription factors, PPARs are crucial regulators of lipid and glucose metabolism, cellular differentiation, and inflammation.[1][2] this compound serves as a valuable research tool for investigating the therapeutic potential of simultaneous activation of PPARα and PPARγ in various metabolic disorders, including type 2 diabetes, insulin resistance, and age-related inflammation. This document provides detailed application notes and protocols for utilizing this compound to study the activation of PPAR target genes.

Data Presentation

In Vitro Activity of this compound

The efficacy of this compound as a PPARα/γ dual agonist has been demonstrated through various in vitro assays.

| Assay Type | PPAR Subtype | Key Findings | Reference |

| Luciferase Reporter Assay | PPARα & PPARγ | This compound induced significantly higher transcriptional activity compared to the selective agonists fenofibrate (PPARα) and rosiglitazone (PPARγ) in AC2F rat liver cells. | |

| Chromatin Immunoprecipitation (ChIP) | PPARα & PPARγ | This compound enhanced the binding of both PPARα and PPARγ to the Peroxisome Proliferator Response Element (PPRE) on target gene promoters in AC2F cells. | |

| Molecular Docking Simulation | PPARα | Binding Energy: -9.10 kcal/mol (stronger than fenofibrate: -8.80 kcal/mol) | |

| PPARγ | Binding Energy: -8.88 kcal/mol (stronger than rosiglitazone: -8.03 kcal/mol) |

In Vivo Efficacy of this compound

Studies in animal models of metabolic disease have confirmed the therapeutic potential of this compound.

| Animal Model | Dosage | Duration | Key Physiological Outcomes | Key Target Gene Modulation | Reference |

| db/db Mice (Model of Type 2 Diabetes) | 1 mg/kg/day & 3 mg/kg/day | 4 weeks | Reduced serum glucose, triglycerides, and insulin levels. Improved hepatic steatosis. | Increased hepatic expression of CPT-1. | |

| Aged Rats (Model of Age-Related Inflammation and Insulin Resistance) | 1 mg/kg/day & 3 mg/kg/day | 4 weeks | Reduced serum glucose, triglycerides, and insulin levels. Attenuated renal inflammation. | Increased renal expression of MnSOD and catalase via FoxO1 activation. |

Experimental Protocols

PPAR Transcriptional Activity Assessment using Luciferase Reporter Assay

This protocol is designed to quantify the ability of this compound to activate PPARα and PPARγ transcriptional activity in a cellular context.

Materials:

-

AC2F rat liver cells (or other suitable cell line)

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Opti-MEM

-

Lipofectamine 2000 (or similar transfection reagent)

-

PPARα and PPARγ expression vectors

-

PPRE-luciferase reporter vector (containing a promoter with PPREs driving luciferase expression)

-

Renilla luciferase control vector (for normalization)

-

This compound

-

Fenofibrate (positive control for PPARα)

-

Rosiglitazone (positive control for PPARγ)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Cell Culture and Transfection:

-

Culture AC2F cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Seed cells in 24-well plates at a density that will reach 70-80% confluency on the day of transfection.

-

On the day of transfection, co-transfect cells with the PPAR expression vector (α or γ), the PPRE-luciferase reporter vector, and the Renilla luciferase control vector using Lipofectamine 2000 in Opti-MEM, following the manufacturer's instructions.

-

-

Compound Treatment:

-

After 24 hours of transfection, replace the medium with fresh DMEM containing various concentrations of this compound, fenofibrate, or rosiglitazone. Include a vehicle control (e.g., DMSO).

-

-

Luciferase Assay:

-

After 24 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.

-

Calculate the fold activation by dividing the normalized luciferase activity of the treated samples by that of the vehicle control.

-

Analysis of PPAR-DNA Binding using Chromatin Immunoprecipitation (ChIP) Assay

This protocol determines whether this compound treatment enhances the binding of PPARα and PPARγ to the promoter regions of their target genes.

Materials:

-

AC2F cells

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Cell lysis buffer

-

Sonication equipment

-

Antibodies specific for PPARα, PPARγ, and a negative control (e.g., IgG)

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

RNase A

-

DNA purification kit

-

Primers for qPCR targeting the PPRE region of a known PPAR target gene (e.g., CPT-1) and a negative control region.

-

qPCR master mix and instrument

Procedure:

-

Cell Treatment and Cross-linking:

-

Treat AC2F cells with this compound or vehicle control for a specified time (e.g., 24 hours).

-

Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the reaction by adding glycine.

-

-

Chromatin Preparation:

-

Lyse the cells and isolate the nuclei.

-

Shear the chromatin into fragments of 200-1000 bp using sonication.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with anti-PPARα, anti-PPARγ, or IgG antibodies overnight at 4°C.

-

Add Protein A/G magnetic beads to pull down the antibody-chromatin complexes.

-

Wash the beads to remove non-specific binding.

-

-

Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads.

-

Reverse the cross-links by incubating at 65°C overnight.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

-

DNA Purification and Analysis:

-

Purify the immunoprecipitated DNA using a DNA purification kit.

-

Perform qPCR using primers for the PPRE of the target gene to quantify the amount of precipitated DNA.

-

-

Data Analysis:

-

Calculate the fold enrichment of the target DNA sequence in the PPAR antibody pull-down relative to the IgG control.

-

Quantification of PPAR Target Gene Expression using qPCR

This protocol measures the change in mRNA levels of PPAR target genes in response to this compound treatment.

Materials:

-

Cells or tissues treated with this compound

-

RNA extraction kit (e.g., TRIzol)

-

cDNA synthesis kit

-

qPCR primers for target genes (e.g., CPT-1, MnSOD, Catalase) and a housekeeping gene (e.g., GAPDH, β-actin)

-

SYBR Green qPCR master mix

-

qPCR instrument

Procedure:

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from this compound-treated and control samples.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

-

qPCR:

-

Set up qPCR reactions using SYBR Green master mix, cDNA, and primers for the target and housekeeping genes.

-

Run the qPCR program on a real-time PCR instrument.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

-

Calculate the fold change in gene expression using the 2-ΔΔCt method.

-

Mandatory Visualizations

Caption: this compound activates the PPAR signaling pathway.

Caption: Workflow for studying this compound effects.

References

- 1. Potent Anti-Diabetic Effects of this compound, a Newly Synthesized PPAR α/γ Dual Agonist in db/db Mice | PLOS One [journals.plos.org]

- 2. Potent anti-diabetic effects of this compound, a newly synthesized PPAR α/γ dual agonist in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potent Anti-Diabetic Effects of this compound, a Newly Synthesized PPAR α/γ Dual Agonist in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

addressing inconsistent results in MHY908 experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistent results in experiments involving MHY908. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel synthetic dual agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). As a PPARα/γ dual agonist, it is designed to modulate the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. Its primary mechanism involves binding to and activating PPARα and PPARγ, which then form heterodimers with the retinoid X receptor (RXR). This complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby regulating their transcription.

Q2: What are the expected biological effects of this compound in preclinical models?

A2: In preclinical studies, this compound has been shown to improve insulin resistance, suppress inflammatory responses, and exhibit neuroprotective effects.[1] Specifically, it has been reported to reduce serum glucose and triglyceride levels, and decrease endoplasmic reticulum (ER) stress.[2] In the context of neuroinflammation, this compound has been shown to attenuate dopaminergic neuronal loss and mitigate glial activation in models of Parkinson's disease.[1]

Q3: Are there any known off-target effects of this compound?

A3: While this compound is designed as a PPARα/γ agonist, high concentrations or specific cellular contexts may lead to off-target effects. One study has reported that this compound can inhibit tyrosinase activity and decrease melanin synthesis in melanoma cells, suggesting a potential application in pigmentation disorders.[2] Researchers should be aware of this potential for off-target effects, especially when working with cell types not typically associated with metabolic or inflammatory studies.

Q4: What is the recommended solvent and storage condition for this compound?

A4: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light. For in vivo studies, the formulation may vary, and it is important to consult the specific protocol or supplier's recommendation. The stability of this compound in aqueous solutions over long periods may be limited, so fresh dilutions in culture media should be prepared for each experiment.

Troubleshooting Guides

This section provides guidance on addressing common issues that may lead to inconsistent results in this compound experiments.

Issue 1: Variability in the Efficacy of this compound

Problem: The expected effects of this compound on target gene expression, protein phosphorylation, or cell viability are not consistently observed across experiments.

| Potential Cause | Recommended Solution |

| Cell Line and Passage Number | Different cell lines can have varying expression levels of PPARα and PPARγ, leading to different sensitivities to this compound. Additionally, high passage numbers can lead to phenotypic drift. Solution: Standardize the cell line and use cells within a consistent, low passage number range for all experiments. |

| Inconsistent this compound Concentration | Improper dissolution or storage of this compound can lead to a lower effective concentration. Solution: Ensure this compound is fully dissolved in DMSO. Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |

| Sub-optimal Treatment Conditions | The duration of this compound treatment may not be sufficient to induce the desired downstream effects. Solution: Perform a time-course experiment to determine the optimal incubation time for your specific cell line and endpoint. |

| Serum Interference in Media | Components in fetal bovine serum (FBS) can bind to and sequester this compound, reducing its bioavailability. Solution: For acute treatments, consider reducing the serum concentration or using serum-free media during the this compound incubation period, if compatible with your cell line's viability. |

Issue 2: Unexpected Cytotoxicity

Problem: this compound treatment results in a significant decrease in cell viability, which may confound the interpretation of its specific effects on signaling pathways.

| Potential Cause | Recommended Solution |

| High this compound Concentration | At high concentrations, this compound may induce off-target effects or general cellular stress leading to apoptosis or necrosis. Solution: Perform a dose-response curve to determine the optimal concentration range of this compound that elicits the desired biological effect without causing significant cytotoxicity. The MTT assay is a suitable method for this. |

| Solvent (DMSO) Toxicity | High concentrations of DMSO can be toxic to cells. Solution: Ensure the final concentration of DMSO in the culture media is consistent across all treatment groups and does not exceed 0.1-0.5%, depending on the sensitivity of your cell line. |

| Cell Culture Confluency | Cells that are too sparse or overly confluent can be more susceptible to stress and cytotoxic effects. Solution: Seed cells at a consistent density and ensure they are in the logarithmic growth phase at the time of treatment. |

Issue 3: Inconsistent Western Blot Results for this compound-Regulated Proteins

Problem: Difficulty in consistently detecting changes in the phosphorylation or expression levels of proteins in the NF-κB or ER stress pathways following this compound treatment.

| Potential Cause | Recommended Solution |

| Low Abundance of Phosphorylated Proteins | Phosphorylated forms of signaling proteins can be transient and present at low levels. Solution: Ensure that your cell lysis buffer contains fresh protease and phosphatase inhibitors to preserve the phosphorylation state of your target proteins.[3] You may also need to increase the amount of protein loaded onto the gel. |